
3-Methylcyclohexanonhelveticosid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcyclohexanonhelveticosid is a complex organic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its cyclohexane ring substituted with a methyl group and a ketone functional group, making it a versatile molecule in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclohexanonhelveticosid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of 3-methylcyclohexanone, which involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures . Another approach is the oxidation of 3-methylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes due to their efficiency and cost-effectiveness. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylcyclohexanonhelveticosid undergoes various chemical reactions, including:
Substitution: The methyl group can undergo electrophilic substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium or platinum, along with specific reagents depending on the desired substitution.
Major Products Formed
Oxidation: 3-Methylcyclohexanone.
Reduction: 3-Methylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methylcyclohexanonhelveticosid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 3-Methylcyclohexanonhelveticosid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylcyclohexanone: Shares a similar structure but lacks the additional functional groups present in 3-Methylcyclohexanonhelveticosid.
3-Methylcyclohexanol: The reduced form of this compound, with a hydroxyl group instead of a ketone.
Cyclohexanone: A simpler analog without the methyl substitution.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
40279-45-6 |
|---|---|
Fórmula molecular |
C36H52O9 |
Peso molecular |
628.8 g/mol |
Nombre IUPAC |
(3S,5S,10S,13R,14S,17R)-3-[(3aR,6R)-3',4-dimethylspiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclohexane]-6-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C36H52O9/c1-21-5-4-10-35(17-21)44-28-16-30(42-22(2)31(28)45-35)43-24-6-12-33(20-37)26-7-11-32(3)25(23-15-29(38)41-19-23)9-14-36(32,40)27(26)8-13-34(33,39)18-24/h15,20-22,24-28,30-31,39-40H,4-14,16-19H2,1-3H3/t21?,22?,24-,25+,26?,27?,28?,30-,31+,32+,33-,34-,35?,36-/m0/s1 |
Clave InChI |
ZJYGZEAYKCYGPP-KXEPKUHUSA-N |
SMILES isomérico |
CC1CCCC2(C1)O[C@@H]3C(O[C@H](CC3O2)O[C@H]4CC[C@@]5(C6CC[C@@]7([C@H](CC[C@@]7(C6CC[C@@]5(C4)O)O)C8=CC(=O)OC8)C)C=O)C |
SMILES canónico |
CC1CCCC2(C1)OC3CC(OC(C3O2)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5(C4)O)O)C8=CC(=O)OC8)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


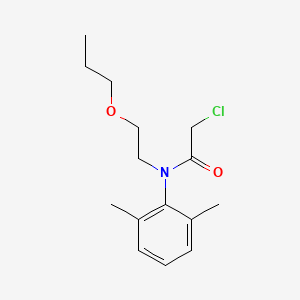
![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)
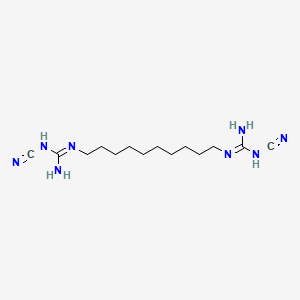
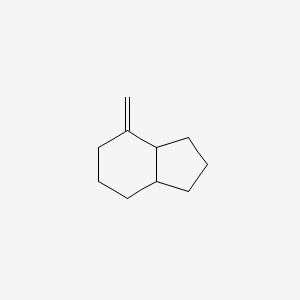
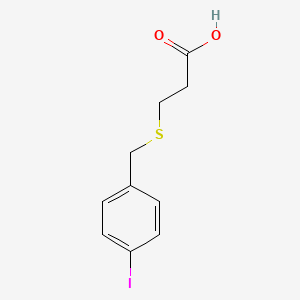
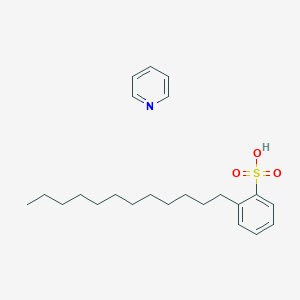
![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)


![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)

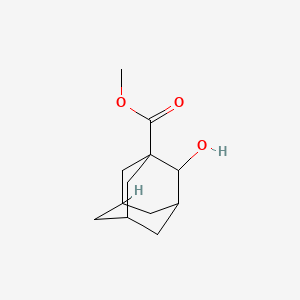

![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
